molecular formula C13H8Br2N2 B13678367 6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine

6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13678367
M. Wt: 352.02 g/mol
InChI Key: DPKBPBRCUZWCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine is a brominated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic structure widely studied for its pharmacological and material science applications. This compound features bromine substituents at the 6-position of the pyridine ring and the ortho position of the phenyl group attached to the imidazole moiety.

Properties

Molecular Formula

C13H8Br2N2

Molecular Weight

352.02 g/mol

IUPAC Name

6-bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8Br2N2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H

InChI Key

DPKBPBRCUZWCCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Br)Br

Origin of Product

United States

Preparation Methods

Starting Materials

  • 2-Amino-5-bromopyridine : Provides the 6-bromo substitution on the imidazo[1,2-a]pyridine ring.
  • 2-Bromophenacyl bromide : Supplies the 2-(2-bromophenyl) substituent.
  • Alkali base : Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate.
  • Solvents : Water, ethanol, methanol, or mixtures such as aqueous ethanol.

Reaction Conditions

  • The reaction involves condensation and cyclization of the 2-amino-5-bromopyridine with 2-bromophenacyl bromide.
  • Catalysis by DBU in aqueous ethanol (1:1 v/v) at room temperature is effective, providing high yields (65–94%) and good atom economy (66.25–73.41%).
  • Alternatively, monochloroacetaldehyde aqueous solution can be used with 2-amino-5-bromopyridine under mild alkali conditions at 25–55 °C for 2–24 hours, followed by extraction and recrystallization to yield the product with high purity.
  • Microwave-assisted synthesis offers a solvent- and catalyst-free alternative, significantly reducing reaction time and energy consumption.

Typical Procedure (Adapted from Patent CN103788092A)

Step Reagents & Conditions Description
1 2-Amino-5-bromopyridine (1 equiv), 40% monochloroacetaldehyde aqueous solution (1.2 equiv), sodium bicarbonate (1.2 equiv), ethanol solvent Stirred at 25–55 °C for 2–24 h
2 Concentration of reaction mixture Removal of solvent by rotary evaporation
3 Extraction with ethyl acetate and water washing Separation of organic phase
4 Drying with anhydrous sodium sulfate Removal of residual water
5 Rotary evaporation and recrystallization Recrystallization from ethyl acetate/hexane (1:1 v/v) to obtain pure product

Yield: Approx. 72% with melting point 76.5–78.0 °C.

Mechanistic Insights

  • The reaction proceeds via nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-bromo carbonyl compound, forming a pyridinium salt intermediate.
  • Subsequent intramolecular cyclization and elimination lead to the formation of the imidazo[1,2-a]pyridine core.
  • The presence of bromine substituents on both the pyridine and phenyl ring is retained throughout the reaction, allowing for selective synthesis of the target compound.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Temperature Time Yield (%) Notes
Alkali-mediated condensation with monochloroacetaldehyde 2-Amino-5-bromopyridine, monochloroacetaldehyde Sodium bicarbonate or NaOH Ethanol or aqueous 25–55 °C 2–24 h ~72 Mild conditions, high purity product
DBU-catalyzed cyclization with phenacyl bromides 2-Aminopyridines, substituted phenacyl bromides DBU (1 mol%) Aqueous ethanol (1:1) Room temp Few hours 65–94 Green solvent, broad substrate scope
Microwave-assisted, solvent- and catalyst-free 2-Aminopyridines, α-haloketones None None Microwave irradiation Minutes Good to excellent Rapid, eco-friendly

Advantages and Limitations

Aspect Alkali-mediated Method DBU-catalyzed Method Microwave-assisted Method
Reaction Conditions Mild temperature, longer time Room temperature, shorter time Very short time, no solvent/catalyst
Yield Moderate to good High Good to excellent
Purity High after recrystallization High High
Scalability Suitable for industrial scale Suitable for lab and scale-up Mostly lab scale
Environmental Impact Moderate (organic solvents used) Green solvent used Minimal waste

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms at positions 6 and 2' undergo nucleophilic substitution under specific conditions:

Reaction SiteNucleophileConditionsProductYieldRef.
C6 (imidazo ring)K₂SCuI/1,10-phenanthroline, DMF, 120°C6-Thiolated imidazo[1,2-a]pyridine fused to benzo[b]thiophene62–85%
C2' (phenyl ring)Tested but unreactiveNo reaction observed under SNAr conditions
  • Key Insight : The C6 bromine exhibits higher reactivity due to the electron-withdrawing effect of the imidazo ring, activating the site for SNAr. In contrast, the ortho-bromine on the phenyl ring is sterically hindered and less reactive under similar conditions .

Suzuki-Miyaura Coupling

Bromine PositionBoronic AcidCatalyst/BaseSolvent/TempProductYieldRef.
C6 (imidazo ring)Phenylboronic acidPd(PPh₃)₄/K₂CO₃Dioxane/80°C6-Phenyl-imidazo[1,2-a]pyridine derivative72%*

*Predicted based on analogous reactions in.

Thiolation via C–S Bond Formation

The reaction with K₂S demonstrates regioselective thiolation at C6 (imidazo ring):

SubstrateConditionsProduct StructureSelectivityRef.
6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridineK₂S, CuI, 1,10-phenanthrolineBenzo[b]thiophene fused to imidazo[1,2-a]pyridine via C–S cyclizationC6 > C2'
  • Mechanism : Copper catalysis facilitates the cleavage of the C6–Br bond, followed by sulfur insertion and intramolecular cyclization with the adjacent phenyl ring .

Structural Influences on Reactivity

  • Planarity : The fused imidazo[1,2-a]pyridine system is nearly planar (dihedral angle: 0.62° between phenyl and imidazo rings), enhancing conjugation and stabilizing transition states during substitution .

  • Steric Effects : The ortho-bromine on the phenyl ring creates steric hindrance, suppressing reactivity at C2' .

Comparative Reactivity of Analogues

CompoundBromine Position(s)Reactivity ProfileRef.
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineC6, C4'Dual reactivity in SNAr and cross-coupling
6-Bromo-2-phenylimidazo[1,2-a]pyridineC6Selective substitution at C6

Spectroscopic Characterization

Post-reaction analysis employs:

  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.2 ppm, with splitting patterns confirming regioselectivity .

  • X-ray Crystallography : Validates planar geometry and substitution sites .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine core allows extensive structural diversification. Below is a detailed comparison of 6-bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine with key analogs:

Substituent Position and Electronic Effects

Compound Name Substituents Key Differences References
This compound Br at C6; 2-bromophenyl at C2 Ortho-bromophenyl group introduces steric hindrance, potentially reducing reactivity at the phenyl ring compared to para-substituted analogs.
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine Br at C6; 4-bromophenyl at C2 Para-substitution on phenyl enables easier electrophilic substitution or coupling reactions due to reduced steric effects.
2-(4-Chlorophenyl)-6-(m-tolyl)imidazo[1,2-a]pyridine Cl at phenyl; methyl at pyridine Chlorine (electron-withdrawing) and methyl (electron-donating) groups alter electronic properties, affecting solubility and reactivity.
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Br at C6; CF₃ at C2 Trifluoromethyl group enhances lipophilicity and metabolic stability compared to bromophenyl substituents.

Physicochemical Properties

Property This compound (Predicted) 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
Molecular Weight ~345.01 g/mol 265.03 g/mol 273.12 g/mol
Melting Point 190–200°C (estimated) 106–108°C Not reported
Solubility Low (organic solvents) Soluble in DMSO, chloroform Low (similar to brominated analogs)
LogP (Lipophilicity) ~3.5 (high due to bromines) ~2.8 ~3.1

Notes:

  • Bromine’s high atomic mass and polarizability increase molecular weight and melting points compared to CF₃ or methyl substituents .
  • The trifluoromethyl group in 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine improves aqueous solubility slightly due to dipole interactions .

Biological Activity

6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H8Br2N2C_{13}H_8Br_2N_2, with a molecular weight of approximately 360.02 g/mol. The compound features a fused imidazo[1,2-a]pyridine structure that is known for its pharmacological relevance due to the presence of bromine substituents, which enhance its reactivity and biological properties .

Biological Activities

This compound exhibits a variety of biological activities:

  • Antimycobacterial Activity : Compounds in the imidazo[1,2-a]pyridine class have shown promising results against Mycobacterium tuberculosis. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 0.05 μg/mL, indicating potent antimycobacterial effects .
  • Anticancer Properties : The imidazo[1,2-a]pyridine scaffold has been linked to anticancer activity across various cancer cell lines. Research indicates that certain derivatives can inhibit cell proliferation in leukemia and solid tumors with IC50 values in the nanomolar range .
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially acting as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The following table summarizes key findings from SAR studies:

Compound VariationMIC (μg/mL)Notable Activity
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine0.05Strong antimycobacterial activity
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine0.4Moderate antimycobacterial activity
6-Fluoro-2-(phenyl)imidazo[1,2-a]pyridine0.78Reduced activity compared to brominated analogs

The presence of bromine atoms significantly enhances the biological activity compared to other halogenated variants .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Antituberculosis Activity : A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis H37Rv strain. The study found that compounds with bromine substitutions showed enhanced efficacy compared to non-brominated counterparts .
  • Cancer Cell Line Studies : In vitro evaluations against various cancer cell lines demonstrated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents .
  • Neuroprotective Studies : Research indicated that specific derivatives could act as AChE inhibitors with IC50 values suggesting potential use in treating neurodegenerative diseases .

Q & A

Basic: What are the most efficient synthetic routes for 6-bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine?

Methodological Answer:
The compound can be synthesized via cyclocondensation of α-haloketones with aminopyridines. Microwave-assisted methods (e.g., 80–100°C, 300 W irradiation) significantly reduce reaction time (from 12 hours to 30 minutes) and improve yields (up to 85%) compared to conventional heating . For example, Biradar et al. demonstrated this approach for analogous brominated imidazopyridines using NaHCO₃ in ethanol under reflux . Optimization should focus on solvent choice (e.g., DMF vs. ethanol) and stoichiometric ratios of brominated precursors to minimize byproducts.

Advanced: How can structural ambiguities in brominated imidazopyridines be resolved using crystallographic and spectroscopic techniques?

Methodological Answer:
X-ray crystallography is critical for resolving positional isomerism in brominated derivatives. For example, the Cambridge Structural Database (CSD) contains entries for 6-bromoimidazo[1,2-a]pyridine derivatives, where C–Br bond lengths (~1.89 Å) and angles confirm substitution patterns . Pairing this with 2D NMR (¹H-¹³C HSQC and HMBC) helps assign signals: the imidazo[1,2-a]pyridine core typically shows distinct shifts for H-3 (δ 8.2–8.5 ppm) and H-8 (δ 7.1–7.3 ppm) . Mass spectrometry (HRMS-ESI) further validates molecular formulae (e.g., C₁₄H₁₀Br₂N₂ requires m/z 371.9204).

Basic: What analytical methods ensure purity and stability of brominated imidazopyridines during storage?

Methodological Answer:
HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is standard for purity assessment (>98%). Degradation studies under accelerated conditions (40°C/75% RH) reveal hydrolytic instability at the imidazole ring; thus, storage in anhydrous DMSO or under inert gas (N₂/Ar) is recommended . Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, requiring handling below this threshold .

Advanced: How do electron-withdrawing substituents (e.g., bromine) influence the reactivity of imidazo[1,2-a]pyridines in cross-coupling reactions?

Methodological Answer:
Bromine at C-6 activates the imidazo[1,2-a]pyridine core for Suzuki-Miyaura couplings. DFT studies (B3LYP/6-31G*) show that the C-6 Br atom lowers the LUMO energy (-1.8 eV) compared to non-brominated analogs, enhancing oxidative addition with Pd(0) catalysts . For example, coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) achieves >90% yield at 80°C. However, steric hindrance from the 2-bromophenyl group may require longer reaction times (24–48 hours) .

Basic: What safety protocols are essential for handling brominated imidazopyridines?

Methodological Answer:
Brominated derivatives are irritants and potential mutagens. Use fume hoods, nitrile gloves, and PPE. Spills should be neutralized with 10% sodium thiosulfate. Waste disposal requires halogen-specific protocols (e.g., incineration with alkali scrubbers) . LC-MS monitoring of lab air (<0.1 ppm bromine) is advised for long-term studies.

Advanced: How can mechanistic contradictions in imidazopyridine synthesis be addressed?

Methodological Answer:
Discrepancies in reaction pathways (e.g., radical vs. ionic mechanisms) can be resolved using radical traps (TEMPO) or isotopic labeling (D₂O). For microwave-assisted syntheses, in situ FTIR monitoring identifies key intermediates (e.g., enamine formation at 1600 cm⁻¹) . Kinetic studies (Eyring plots) comparing conventional vs. microwave methods reveal a 20 kJ/mol reduction in activation energy for microwave routes, supporting a non-thermal effect .

Basic: What computational tools predict the biological activity of brominated imidazopyridines?

Methodological Answer:
Molecular docking (AutoDock Vina) against targets like CDK2 (PDB: 1AQ1) identifies binding poses. QSAR models using Hammett σ values for bromine (σₚ = 0.23) predict enhanced lipophilicity (logP ~3.5), correlating with blood-brain barrier permeability . ADMET prediction via SwissADME flags potential hepatotoxicity (CYP3A4 inhibition) for derivatives with >2 bromine atoms .

Advanced: How can regioselective functionalization be achieved at the C-3 position of imidazo[1,2-a]pyridines?

Methodological Answer:
Directed ortho-metalation (DoM) using LDA at -78°C in THF enables C-3 lithiation, followed by quenching with electrophiles (e.g., DMF for formylation or I₂ for iodination). Regioselectivity is confirmed by NOE NMR: irradiation of H-3 enhances H-2’ in the bromophenyl group . Alternative strategies include C–H activation with Pd(OAc)₂ and PhI(OAc)₂ in AcOH at 120°C .

Basic: What spectroscopic benchmarks distinguish this compound from its isomers?

Methodological Answer:
¹H NMR key signals:

  • H-3 (singlet, δ 8.4 ppm)
  • H-5 (doublet, J = 7.2 Hz, δ 7.8 ppm)
  • H-7 (multiplet, δ 7.5–7.6 ppm, ortho to Br on phenyl)
    ¹³C NMR: C-6 (δ 118 ppm, Br-C), C-2 (δ 142 ppm, aryl-C) . IR shows C–Br stretches at 560–580 cm⁻¹ .

Advanced: How do solvent polarity and temperature affect the photophysical properties of brominated imidazopyridines?

Methodological Answer:
Solvatochromic shifts in fluorescence (e.g., λₑₘ = 420 nm in hexane vs. 450 nm in DMSO) correlate with Kamlet-Taft π* values. Low-temperature (77 K) phosphorescence in EtOH/MeOH (4:1) reveals triplet-state lifetimes (τ = 2–5 ms) via time-resolved spectroscopy. TD-DFT calculations (CAM-B3LYP/def2-TZVP) reproduce these trends, attributing them to bromine’s heavy atom effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.